molecular formula C16H13F3N2O3 B2763929 (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one CAS No. 339100-24-2

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one

Cat. No.: B2763929
CAS No.: 339100-24-2
M. Wt: 338.286
InChI Key: KVZDJXKRAJTRIS-LCYFTJDESA-N
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Description

The compound (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one features a conjugated enone backbone substituted with electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl, nitro) groups.

Properties

IUPAC Name

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDJXKRAJTRIS-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the condensation of a trifluoromethyl ketone with a nitronaphthalene derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitronaphthalene moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Features

Compound Class Core Structure Key Substituents Evidence Sources
Target Compound Conjugated enone Dimethylamino, trifluoromethyl, 1-nitronaphthalen-2-yl N/A
Quinoline-4-carboxylic acids Quinoline + styryl 4-(Dimethylamino)styryl, 6-substituted groups (e.g., methyl)
Pyridotriazepinones Pyrido[1,2-b][1,2,4]triazepin-7-one Derived from 4-(dimethylamino)but-3-en-2-one and nitriles/ketones
(E)-4-Arylbut-3-en-2-ones Enone 4-(Dimethylaminophenyl) or 4-nitrophenyl
Discontinued Analog Enone 3-(Dimethoxymethyl)-4-(dimethylamino)

Key Observations :

  • The target compound’s trifluoromethyl and nitro-naphthyl groups introduce steric bulk and electronic contrast compared to simpler aryl-substituted enones (e.g., ’s (E)-4-arylbut-3-en-2-ones) .
  • The nitro group may enhance redox activity or intermolecular interactions, similar to its role in pyridotriazepinones with antimicrobial properties .
Antimicrobial Activity
  • Pyridotriazepinones (e.g., compounds 102–104) exhibit notable antimicrobial activity, attributed to their planar heterocyclic cores and electron-withdrawing substituents . The target compound’s nitro-naphthyl group could enhance membrane penetration or target-specific binding.
Optical Properties
  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one shows strong nonlinear optical (NLO) responses due to charge transfer between dimethylamino (donor) and enone (acceptor) . The target compound’s trifluoromethyl and nitro groups may amplify NLO effects by introducing additional electron-withdrawing character .
Stability and Commercial Viability
  • The target compound’s trifluoromethyl group may improve thermal or oxidative stability compared to dimethoxymethyl analogs .

Biological Activity

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₃H₁₃F₃N₂O₂
  • Molecular Weight : 300.25 g/mol

The structural features include:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A dimethylamino group that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

2. Antitumor Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of angiogenesis

3. Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects in neuronal cell cultures exposed to neurotoxic conditions. It appears to mitigate low potassium-induced apoptosis in cerebellar granule neurons.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of this compound on cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations below 30 µM. The study highlighted the potential for further development as an anticancer agent.

Study 2: Antimicrobial Properties

In research conducted by the Institute of Microbiology, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 3: Neuroprotection

A neuropharmacological study assessed the protective effects of the compound on neuronal cells subjected to oxidative stress. Results showed a reduction in cell death and preservation of mitochondrial function, indicating its potential use in treating neurodegenerative diseases.

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